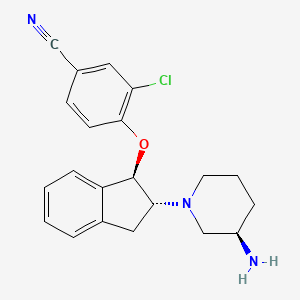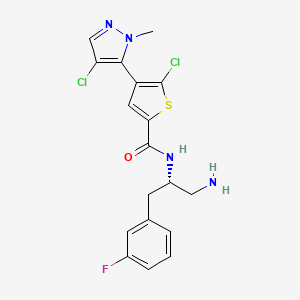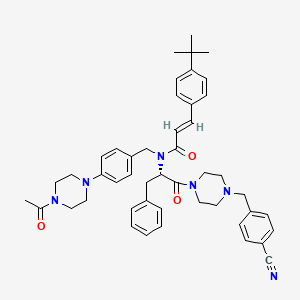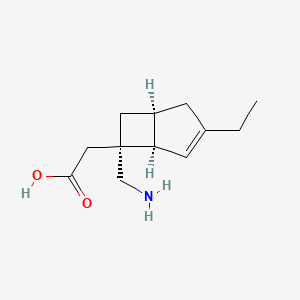
SAR7334
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SAR7334 est un inhibiteur puissant et spécifique du canal ionique récepteur potentiel transitoire canonique 6 (TRPC6). Ce composé a été étudié de manière approfondie pour sa capacité à bloquer l'entrée du calcium via les canaux TRPC6, qui sont impliqués dans divers processus physiologiques et pathologiques, y compris l'hypertension pulmonaire, la glomérulosclérose segmentaire focale et l'œdème pulmonaire induit par ischémie-reperfusion .
Mécanisme D'action
Target of Action
SAR7334, also known as 4-(((1R,2R)-2-(®-3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile or CPA-1588, is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . TRPC6 is a non-selective receptor-operated cation channel that plays a significant role in various cellular processes, including cell proliferation, migration, and invasion of tumoral cells .
Mode of Action
this compound interacts with the TRPC6 channel, inhibiting TRPC6, TRPC3, and TRPC7-mediated calcium influx into cells . It exhibits no significant activity at TRPC4 and TRPC5 channels . The inhibition of these channels by this compound results in a decrease in intracellular calcium levels, which can affect various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the TRPC6 channel, this compound prevents the influx of calcium ions into the cell . This can lead to a decrease in the activation of various calcium-dependent signaling pathways, including the MAPK/ERK pathway . The inhibition of these pathways can have downstream effects on various cellular processes, including cell proliferation and migration .
Pharmacokinetics
this compound has been found to be orally bioavailable, making it suitable for chronic oral administration . .
Result of Action
The inhibition of the TRPC6 channel by this compound can have various molecular and cellular effects. For instance, it has been found to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lungs from mice . Additionally, it has been shown to protect against ozone-induced airway inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, oxidative stress can regulate TRPC6-mediated calcium cascade, which leads to the activation of various signaling pathways and inflammation . Therefore, the presence of oxidative stress in the environment can potentially influence the action of this compound.
Analyse Biochimique
Biochemical Properties
SAR7334 inhibits TRPC6, TRPC3, and TRPC7-mediated Ca2+ influx into cells with IC50 values of 9.5, 282, and 226 nM, respectively . It exhibits no significant activity at TRPC4 and TRPC5 channels . The compound blocks TRPC6 currents with an IC50 of 7.9 nM .
Cellular Effects
This compound has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in the isolated perfused mouse lung . It also inhibits the release of cytokines IL-6 and IL-8 induced by O3 or H2O2 in 16HBE cells (human bronchial epithelial cell line) .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting TRPC6 currents . It blocks the calcium influx mediated by TRPC6, thereby affecting the downstream signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to suppress TRPC6-dependent acute HPV in isolated perfused lungs from mice
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in sino-aortic denervated rats, the systolic and diastolic blood pressure variability increase were dose-dependently attenuated after TRPC6 inhibition with this compound .
Metabolic Pathways
Given its role as a TRPC6 inhibitor, it likely interacts with enzymes or cofactors involved in calcium signaling pathways .
Subcellular Localization
Given its role as a TRPC6 inhibitor, it is likely to be localized in areas where TRPC6 channels are present
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de SAR7334 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, tels que le tétrahydrofurane, et de réactifs comme l'hydrure de sodium et des catalyseurs au palladium .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées comme la chromatographie liquide haute performance (HPLC) pour garantir que le composé répond aux spécifications requises pour la recherche et le développement .
Analyse Des Réactions Chimiques
Types de réactions : SAR7334 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs comme les motifs aminopipéridine et chlorobenzonitrile. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO), des bases comme l'hydrure de sodium et des catalyseurs comme le palladium sur carbone. Les réactions sont généralement effectuées sous atmosphère inerte pour empêcher des réactions secondaires indésirables .
Principaux produits : Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions de réaction spécifiques. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent modifier l'état d'oxydation du composé .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme composé outil pour étudier la fonction des canaux TRPC6 et leur rôle dans les voies de signalisation cellulaire. En biologie, this compound est utilisé pour étudier les rôles physiologiques et pathologiques des canaux TRPC6 dans divers tissus et organes .
En médecine, this compound a montré des applications thérapeutiques potentielles dans le traitement des maladies associées à un dysfonctionnement du TRPC6, telles que l'hypertension pulmonaire et la glomérulosclérose segmentaire focale. De plus, il est utilisé dans des études précliniques pour évaluer l'efficacité et la sécurité des inhibiteurs du TRPC6 en tant que candidats médicaments potentiels .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le canal ionique TRPC6, bloquant ainsi l'entrée du calcium dans les cellules. Cette inhibition perturbe les voies de signalisation dépendantes du calcium, qui sont cruciales pour diverses fonctions cellulaires. Les cibles moléculaires de this compound incluent le canal TRPC6 lui-même, et son action implique la liaison à des sites spécifiques sur le canal pour empêcher son activation .
Applications De Recherche Scientifique
SAR7334 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the function of TRPC6 channels and their role in cellular signaling pathways. In biology, this compound is employed to investigate the physiological and pathological roles of TRPC6 channels in various tissues and organs .
In medicine, this compound has shown potential therapeutic applications in the treatment of diseases associated with TRPC6 dysfunction, such as pulmonary hypertension and focal segmental glomerulosclerosis. Additionally, it is used in preclinical studies to evaluate the efficacy and safety of TRPC6 inhibitors as potential drug candidates .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires à SAR7334 comprennent d'autres inhibiteurs du TRPC6 comme Pico145, Pyr10 et TRPC6-PAM-C20. Ces composés ciblent également les canaux TRPC6, mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques .
Unicité de this compound : this compound est unique en raison de sa forte puissance et de sa sélectivité pour les canaux TRPC6, avec une concentration inhibitrice (IC50) de 7,9 nanomolaires. Cela en fait l'un des inhibiteurs du TRPC6 les plus efficaces disponibles à des fins de recherche. De plus, this compound s'est avéré adapté à l'administration orale chronique, ce qui est avantageux pour les études à long terme .
Propriétés
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKRLNQEXBPQGQ-OZOXKJRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)





